molecular formula C11H12FNOS B7514326 2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

Cat. No. B7514326
M. Wt: 225.28 g/mol
InChI Key: RHMLPRGSFSLEOH-UHFFFAOYSA-N
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Description

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide, commonly known as FP-SA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FP-SA belongs to the family of sulfanyl compounds and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of FP-SA is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of specific genes.
Biochemical and Physiological Effects:
FP-SA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. FP-SA has also been shown to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using FP-SA in lab experiments is its relatively simple synthesis method. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are several potential future directions for research on FP-SA. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are also needed to fully understand its mechanism of action and to explore its potential as a treatment for other diseases such as cancer and inflammation. Additionally, studies may be needed to investigate the toxicity and safety of FP-SA in humans.

Synthesis Methods

The synthesis of FP-SA involves the reaction of 2-fluorobenzenethiol with propargyl bromide in the presence of a base such as potassium carbonate. The resulting propargyl thiol is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, FP-SA.

Scientific Research Applications

FP-SA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. FP-SA has also been investigated for its potential as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNOS/c1-2-7-13-11(14)8-15-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLPRGSFSLEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CSC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-fluorophenyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide

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